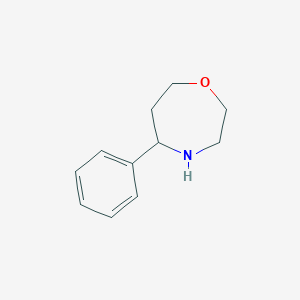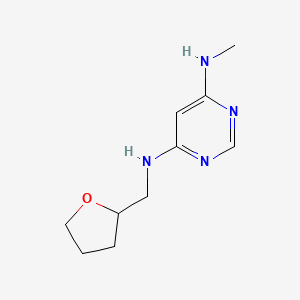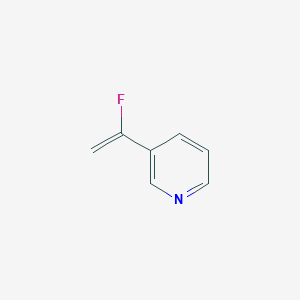
3-(1-氟乙烯基)吡啶
描述
3-(1-Fluorovinyl)pyridine is a fluorinated pyridine derivative characterized by the presence of a fluorovinyl group attached to the third position of the pyridine ring
科学研究应用
3-(1-Fluorovinyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems, particularly in the development of fluorinated pharmaceuticals.
生化分析
Biochemical Properties
3-(1-Fluorovinyl)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the fluorovinyl group can form strong hydrogen bonds and participate in π-π interactions, which can modulate the binding affinity of the compound to its target proteins. Enzymes such as cytochrome P450 and flavin-containing monooxygenases are known to metabolize 3-(1-Fluorovinyl)pyridine, leading to the formation of reactive intermediates that can further interact with cellular macromolecules .
Cellular Effects
3-(1-Fluorovinyl)pyridine exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways such as the MAPK and PI3K-Akt pathways . Additionally, 3-(1-Fluorovinyl)pyridine can impact gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-(1-Fluorovinyl)pyridine involves its binding interactions with various biomolecules. The fluorovinyl group enhances the compound’s ability to form hydrogen bonds and π-π interactions, which are critical for its binding to target proteins. This binding can result in enzyme inhibition or activation, depending on the specific target. For instance, 3-(1-Fluorovinyl)pyridine has been shown to inhibit the activity of certain cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, the compound can modulate gene expression by binding to transcription factors and influencing their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-Fluorovinyl)pyridine can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive oxygen species . Long-term exposure to 3-(1-Fluorovinyl)pyridine has been shown to affect cellular function, including alterations in cell viability, proliferation, and differentiation . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of 3-(1-Fluorovinyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation and gene expression changes . At higher doses, 3-(1-Fluorovinyl)pyridine can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
3-(1-Fluorovinyl)pyridine is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes and flavin-containing monooxygenases . These enzymes catalyze the oxidation of the fluorovinyl group, leading to the formation of reactive intermediates that can further interact with cellular macromolecules. The compound can also influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 3-(1-Fluorovinyl)pyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters and ATP-binding cassette transporters . Once inside the cell, 3-(1-Fluorovinyl)pyridine can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-(1-Fluorovinyl)pyridine is influenced by its chemical properties and interactions with cellular components. The compound can be localized to specific organelles, such as the mitochondria, endoplasmic reticulum, and nucleus, depending on its binding interactions and post-translational modifications . These localization patterns can affect the compound’s activity and function, as well as its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . This method provides a high yield of the desired product under mild reaction conditions.
Industrial Production Methods: Industrial production of fluorinated pyridines, including 3-(1-Fluorovinyl)pyridine, often involves large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of fluorinating agents like Selectfluor® is common due to their effectiveness and reliability .
化学反应分析
Types of Reactions: 3-(1-Fluorovinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the fluorovinyl group to other functional groups.
Substitution: The fluorovinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce various reduced derivatives .
作用机制
The mechanism of action of 3-(1-Fluorovinyl)pyridine involves its interaction with various molecular targets. The fluorovinyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
- 2-Fluoropyridine
- 4-Fluoropyridine
- 3-Fluoropyridine
Comparison: 3-(1-Fluorovinyl)pyridine is unique due to the presence of the fluorovinyl group, which imparts distinct chemical properties compared to other fluorinated pyridines. This group enhances the compound’s reactivity and potential for forming specific interactions, making it valuable for various applications .
属性
IUPAC Name |
3-(1-fluoroethenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-6(8)7-3-2-4-9-5-7/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUQOWIILINRIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CN=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-{2-[(tert-Butoxycarbonyl)amino]ethyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1468207.png)

![2-[3-(2-Hydroxybutyl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1468209.png)
![3-(2-Methoxyethyl)-1-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1468211.png)
![Ethyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1468212.png)
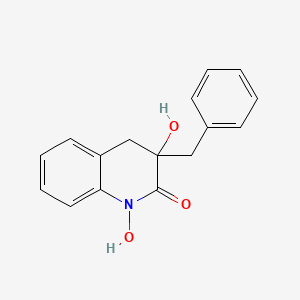
![Methyl 3-[(tert-butoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B1468215.png)
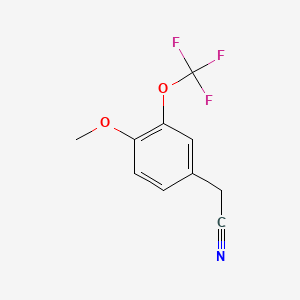

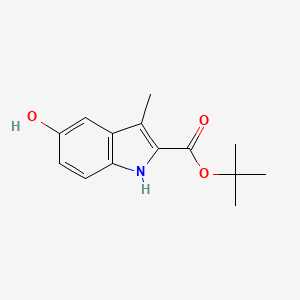
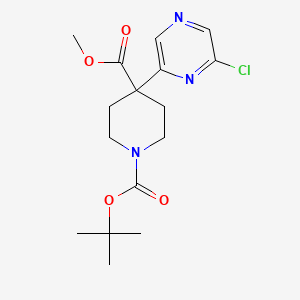
![Ethyl (E)-4-[(6-methyl-2-nitro-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1468223.png)
